molecular formula C20H20ClN3O4S B6520049 N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 893388-28-8

N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6520049
CAS No.: 893388-28-8
M. Wt: 433.9 g/mol
InChI Key: OYQIGTYBGVMOTC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H20ClN3O4S and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.0863050 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

TCMDC-125135 interacts with the protein kinase PfCLK3, which plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . The compound binds to the kinase hinge region of PfCLK3 via two hydrogen bonds . This interaction is crucial for the inhibitory activity of TCMDC-125135 against PfCLK3 .

Cellular Effects

In cellular processes, TCMDC-125135 has shown potent activity against P. falciparum . It has been observed to have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role . This includes preventing the development of stage V gametocytes and inhibiting the development of liver stage parasites .

Molecular Mechanism

The molecular mechanism of action of TCMDC-125135 involves its binding to PfCLK3, leading to the inhibition of this kinase . This inhibition disrupts the phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes . As a result, the processing of parasite RNA is affected, which is detrimental to the survival of the parasite .

Temporal Effects in Laboratory Settings

falciparum

Metabolic Pathways

The specific metabolic pathways that TCMDC-125135 is involved in are not currently known. Given its interaction with PfCLK3, it is likely that the compound plays a role in the metabolic pathways related to RNA splicing in P. falciparum .

Subcellular Localization

The subcellular localization of TCMDC-125135 is not currently known. Given its interaction with PfCLK3, it is likely that the compound localizes to the same subcellular compartments as this kinase

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4S/c1-26-14-5-6-16(18(11-14)28-3)24-9-8-22-20(24)29-12-19(25)23-15-10-13(21)4-7-17(15)27-2/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQIGTYBGVMOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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